N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide
Description
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms It features a thiazolopyrimidine ring system linked to a benzamide group
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O2S/c1-7-6-23-15-18-8(2)12(14(22)20(7)15)19-13(21)9-3-4-10(16)11(17)5-9/h3-6H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGAICMHFKHDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide typically involves the following steps:
Formation of Thiazolopyrimidine Ring: This step involves the cyclization of 6-substituted-2-thiouracils with substituted phenacyl halides under specific conditions.
Coupling with Benzamide: The thiazolopyrimidine intermediate is then coupled with 3,4-difluorobenzamide under appropriate conditions to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Scientific Research Applications
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide: Shares a similar thiazolopyrimidine core but differs in the attached functional groups.
Thiazolopyrimidine Derivatives: A broad class of compounds with varying substituents on the thiazolopyrimidine ring, exhibiting diverse biological activities.
Uniqueness
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide is unique due to the presence of the 3,4-difluorobenzamide moiety, which imparts distinct chemical and biological properties
Biological Activity
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a thiazolopyrimidine core substituted with a difluorobenzamide group. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H12F2N4O2S |
| Molecular Weight | 348.34 g/mol |
| LogP | 2.00 |
| Polar Surface Area | 46.99 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazolopyrimidine ring is capable of engaging in hydrogen bonding and π-π interactions, which influence its binding affinity and specificity towards biological targets. This compound is believed to inhibit certain enzyme activities and modulate receptor signaling pathways.
Anticancer Activity
Recent studies have indicated that derivatives of thiazolopyrimidine compounds exhibit significant anticancer properties. For instance, research has shown that the compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation12.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays demonstrated that it possesses inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent1.
Neuroprotective Effects
Neuroprotective properties have been observed in related thiazolopyrimidine compounds. These compounds may protect neuronal cells from oxidative stress and apoptosis, indicating a potential application in neurodegenerative diseases1.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other thiazolopyrimidine derivatives.
| Compound | Activity | Notes |
|---|---|---|
| 4-bromo-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | Anticancer | Induces apoptosis in cancer cells |
| 3-methyl-N-[4-(trifluoromethoxy)phenyl]-thiazolo[3,2-a]pyrimidine | Antimicrobial | Effective against Gram-positive bacteria |
| N-{3,7-Dimethyl-5-oxo-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}-4-ethylbenzamide | Neuroprotective | Protects neuronal cells from apoptosis |
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related thiazolopyrimidine compound significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation2.
- Antimicrobial Efficacy : In a study assessing various thiazolopyrimidine derivatives against bacterial infections, the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli1.
Q & A
Basic: What are the standard synthetic routes for preparing N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with fluorinated benzoyl derivatives. For example, thiazolo[3,2-a]pyrimidine scaffolds are synthesized by refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid, sodium acetate, and a benzaldehyde derivative in a glacial acetic acid/acetic anhydride mixture (yield ~78%) . Modifications include substituting benzaldehyde with 3,4-difluorobenzoyl chloride to introduce the difluorophenyl group. Reaction monitoring via TLC and purification by recrystallization (e.g., ethyl acetate/ethanol) are critical for isolating the final product.
Basic: How is the structural integrity of this compound confirmed experimentally?
Methodological Answer:
Structural validation employs:
- X-ray crystallography : Resolves bond lengths, angles, and ring puckering (e.g., pyrimidine ring deviation: 0.224 Å from planarity) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl groups at C3/C7, fluorobenzamide integration).
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations.
- Elemental analysis : Validates stoichiometry (C, H, N, S).
Advanced: How do crystallographic data inform conformational dynamics affecting bioactivity?
Methodological Answer:
The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, with dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) influencing molecular rigidity and binding pocket compatibility . Hydrogen-bonding networks (e.g., C–H···O bifurcated bonds along the c-axis) stabilize crystal packing, which can correlate with solubility and stability in biological matrices. Computational modeling (DFT or MD simulations) based on crystallographic parameters predicts interactions with targets like enzymes or receptors.
Advanced: What strategies resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
Discrepancies (e.g., NMR signal splitting vs. crystallographic symmetry) are addressed by:
- Variable-temperature NMR : Detects dynamic effects (e.g., ring puckering) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking, H-bonding) that may distort solution-phase conformations .
- Complementary techniques : Pair solid-state IR with solution-phase data to identify environmental effects.
Basic: What are the key challenges in optimizing reaction yields for this compound?
Methodological Answer:
Yield limitations arise from:
- Steric hindrance : Bulky 3,4-difluorobenzamide group slows cyclization.
- Byproduct formation : Competing reactions (e.g., over-oxidation of thiazole rings).
Optimization strategies: - Catalytic additives : Use NaOAc to deprotonate intermediates and accelerate cyclization .
- Stepwise synthesis : Isolate intermediates (e.g., thioxo-pyrimidine ester) before benzoylation.
Advanced: How to design bioactivity assays for this compound’s potential antibacterial properties?
Methodological Answer:
Leverage structural analogs (e.g., thiadiazolo[3,2-a]pyrimidines with MIC values <10 µg/mL against S. aureus) :
- In vitro assays :
- Microdilution broth method : Test bacterial growth inhibition (Gram+/Gram- panels).
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.
- Target identification :
- Molecular docking : Screen against bacterial enzymes (e.g., dihydrofolate reductase).
- Resistance profiling : Compare efficacy against wild-type vs. multidrug-resistant strains.
Advanced: What computational tools predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Uses crystallographic coordinates to model binding to enzymes/receptors .
- QSAR modeling : Correlates substituent electronegativity (e.g., 3,4-difluoro group) with bioactivity .
- ADMET prediction (SwissADME) : Estimates pharmacokinetics (e.g., logP ~2.5, high GI absorption).
Basic: How to troubleshoot crystallization issues for X-ray analysis?
Methodological Answer:
- Solvent screening : Test polar/non-polar mixtures (e.g., ethyl acetate/ethanol 3:2) .
- Seeding : Introduce microcrystals to induce nucleation.
- Temperature gradients : Slow cooling from reflux to RT reduces disorder.
Advanced: What role do fluorine atoms play in modulating this compound’s reactivity?
Methodological Answer:
- Electron-withdrawing effects : Enhance electrophilicity of the benzamide carbonyl, facilitating nucleophilic attacks (e.g., in enzyme active sites).
- Hydrogen-bonding : Fluorine’s high electronegativity stabilizes interactions with polar residues (e.g., Ser/Thr in kinases) .
- Metabolic stability : C-F bonds resist oxidative degradation, prolonging half-life in vivo.
Advanced: How to validate synthetic intermediates when scaling up for preclinical studies?
Methodological Answer:
- In-line analytics : Use HPLC-MS for real-time monitoring of intermediates .
- DoE (Design of Experiments) : Optimize parameters (temp, stoichiometry) via response surface methodology.
- Stability studies : Accelerated degradation tests (40°C/75% RH) identify labile intermediates requiring protective handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
